4-Biphenylacetonitrile

Description

Properties

IUPAC Name |

2-(4-phenylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCNGTZJWZAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185492 | |

| Record name | 4-Cyanomethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31603-77-7 | |

| Record name | NSC 114981 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031603777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyanomethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Biphenylacetonitrile (CAS 31603-77-7)

Abstract

This compound, also known by its CAS number 31603-77-7, is a pivotal intermediate in modern organic synthesis. Characterized by a biphenyl scaffold linked to a cyanomethyl group, this compound offers a unique combination of aromatic properties and the versatile reactivity of the nitrile functional group. Its structural framework is a recurring motif in various pharmacologically active molecules and advanced materials. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic signature, validated synthesis and purification protocols, key applications in research and drug development, and essential safety and handling procedures. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.

Core Molecular Profile and Significance

This compound (C₁₄H₁₁N) is a white crystalline solid that serves as a valuable building block in synthetic chemistry.[1][2] Its significance stems from the strategic placement of the nitrile group on the biphenyl structure. The biphenyl moiety is a well-established pharmacophore that can engage in π-π stacking and hydrophobic interactions within biological targets, while the nitrile group is a versatile chemical handle. The nitrile can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making it a cornerstone for constructing more complex molecular architectures.[3] This versatility underpins its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[4][5]

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 31603-77-7 | [2][4][6] |

| Molecular Formula | C₁₄H₁₁N | [4][6] |

| Molecular Weight | 193.24 g/mol | [6][7] |

| IUPAC Name | 2-(4-phenylphenyl)acetonitrile | [6] |

| Synonyms | 4-Phenylbenzyl cyanide, Biphenyl-4-ylacetonitrile | [4][8] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 88-92 °C | [1][2] |

| Boiling Point | 146-150 °C at 0.03 mmHg | [2][9] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol (slightly) | [2][4] |

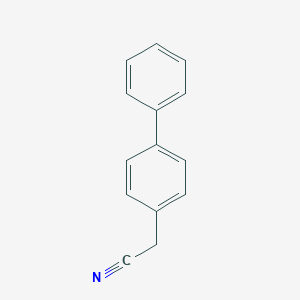

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Self-Validating System

Accurate structural confirmation is paramount. Spectroscopic analysis provides a fingerprint of the molecule, and understanding the expected data is key to verifying the identity and purity of this compound.[10][11]

Key Spectroscopic Signatures

| Technique | Signature Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Methylene Protons (-CH₂CN) | ~3.8 ppm | Protons on the carbon alpha to the electron-withdrawing nitrile group and the aromatic ring are deshielded. |

| Biphenyl Aromatic Protons | ~7.3 - 7.7 ppm | A complex multiplet pattern is expected due to the presence of two distinct, coupled phenyl rings. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | ~118 ppm | The sp-hybridized carbon of the nitrile group appears in a characteristic region.[12] |

| Methylene Carbon (-CH₂CN) | ~23 ppm | The aliphatic carbon alpha to the nitrile. | |

| Biphenyl Aromatic Carbons | ~127 - 142 ppm | Multiple signals are expected for the non-equivalent aromatic carbons. | |

| IR Spec. | Nitrile Stretch (C≡N) | ~2250 cm⁻¹ | This is a sharp, medium-intensity absorption characteristic of the nitrile functional group.[12] |

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z = 193 | Corresponds to the molecular weight of the compound.[6] |

Experimental Protocol: Spectroscopic Sample Preparation

Trustworthy data begins with meticulous sample preparation. The following are generalized but robust protocols for acquiring high-quality spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound.[12]

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the sample with dry potassium bromide (KBr) powder.[12]

-

Pressing: Press the mixture into a thin, transparent disk using a hydraulic press.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the KBr pellet should be subtracted.[12]

-

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced after separation by Gas Chromatography (GC-MS).[12]

-

Ionization: Utilize a standard ionization method, such as Electron Ionization (EI), which bombards the molecule with high-energy electrons to generate charged fragments.[13]

-

Analysis: The ionized fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio to generate the mass spectrum.[12]

-

Synthesis and Purification

The most direct and common synthesis of this compound involves the nucleophilic substitution of a benzylic halide with a cyanide salt. This method is efficient and leverages readily available starting materials.[14]

Workflow: Synthesis via Nucleophilic Substitution

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and monitoring.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be under an inert atmosphere (e.g., Nitrogen or Argon). Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

-

Charging the Flask: To the flask, add 4-(chloromethyl)biphenyl (1.0 eq), sodium cyanide (1.2 eq), and a polar aprotic solvent such as DMSO or DMF. Causality: Polar aprotic solvents are chosen because they solvate the cation (Na⁺) well but not the anion (CN⁻), leaving the cyanide nucleophile highly reactive. A slight excess of NaCN ensures the complete consumption of the starting halide.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water, which will precipitate the crude product. Causality: Quenching with water precipitates the organic product, which is insoluble in water, while the inorganic salts remain dissolved.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual inorganic salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Causality: Recrystallization is an effective method for purifying solid compounds, exploiting the differences in solubility between the desired product and impurities at different temperatures.

-

Drying: Dry the purified white crystals under vacuum to obtain the final product. Confirm purity and identity using the spectroscopic methods outlined in Section 2.

Applications in Research and Drug Development

The utility of this compound is defined by the reactivity of its nitrile group. It serves as a versatile precursor for a range of valuable chemical entities.

Key Chemical Transformations

The nitrile group can be readily converted into other functional groups, making it a powerful tool for molecular construction.

Caption: Key synthetic transformations of the nitrile group.

Role as a Pharmaceutical Intermediate

While direct biological activity of this compound is not its primary application, its role as a precursor is significant. It is a key intermediate in the synthesis of various compounds, including analgesics and anti-inflammatory agents.[7] The related core structure, diphenylacetonitrile, is a well-known precursor in the synthesis of several opioid analgesics like methadone and dipipanone, highlighting the established value of the cyanomethyl moiety in drug synthesis.[5][15][16] The biphenylacetic acid derived from its hydrolysis is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

Applications in Materials Science

Beyond pharmaceuticals, this compound has been used in fundamental research. For instance, it has been employed to study the adsorption orientation of biphenyl derivatives on gold colloidal surfaces, which is relevant to the development of sensors and nanomaterials.[1][2][7]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound must be handled with care, adhering to established laboratory safety protocols.

GHS Hazard Classification

The compound is classified with several hazards based on aggregated GHS information.[6]

-

H335: May cause respiratory irritation.[6]

Mandatory Handling Protocols

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. After handling, wash hands thoroughly.

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[17]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 31603-77-7) is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined properties, predictable reactivity, and established synthetic utility make it a reliable and valuable intermediate for chemists in both academic and industrial settings. From the synthesis of novel pharmaceutical candidates to the exploration of new materials, the applications of this versatile building block are extensive. By adhering to the technical and safety guidelines presented in this document, researchers can confidently and effectively integrate this compound into their synthetic programs to achieve their scientific objectives.

References

-

This compound | C14H11N | CID 35856 - PubChem. [Link]

-

2-(4-phenyl-phenyl)-acetonitrile - 31603-77-7 - ChemSynthesis. [Link]

-

diphenylacetonitrile - Organic Syntheses Procedure. [Link]

-

Diphenylacetonitrile - Wikipedia. [Link]

-

Diphenylacetonitrile: Your Key Organic Synthesis Intermediate. [Link]

-

the preparation of nitriles - Chemguide. [Link]

-

Preparation of Nitriles - Chemistry LibreTexts. [Link]

-

Diphenylacetonitrile | C14H11N | CID 6837 - PubChem. [Link]

- CN103351311A - Synthesis method of diphenylacetonitrile - Google P

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

- CN1226281C - Ethanol ammoxidizing process to synthesize high-purity acetonitrile - Google P

-

Synthesis Involving Nitriles - YouTube. [Link]

-

The Role of Diphenylacetonitrile in Pharmaceutical Synthesis. [Link]

-

The Pivotal Role of Diphenylacetonitrile in Pharmaceutical Synthesis. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. This compound | 31603-77-7 [chemicalbook.com]

- 2. This compound CAS#: 31603-77-7 [m.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CAS 31603-77-7: Biphenylacetonitrile | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 31603-77-7 [smolecule.com]

- 8. This compound | 31603-77-7 [amp.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. lehigh.edu [lehigh.edu]

- 12. benchchem.com [benchchem.com]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

4-Biphenylacetonitrile physical and chemical properties

An In-depth Technical Guide to 4-Biphenylacetonitrile: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound, a versatile organic compound, serves as a critical building block in the synthesis of a variety of molecules. This guide provides an in-depth exploration of its physical and chemical properties, detailed experimental protocols, and its applications, with a focus on providing actionable insights for laboratory and research settings.

Core Characteristics of this compound

This compound, also known as 4-phenylbenzyl cyanide, is a nitrile compound featuring a biphenyl backbone.[1][2] This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis.

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and use in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [1][2][3] |

| Appearance | White to grey-pink crystalline powder | [2] |

| Melting Point | 88-92 °C | [2][4] |

| Boiling Point | 146-150 °C at 0.03 mmHg | [2][4][5] |

| Solubility | Soluble in chloroform and methanol; low solubility in water. | [2][5] |

| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [2][5] |

Chemical Identity

-

Synonyms: [1,1'-Biphenyl]-4-acetonitrile, (4-Biphenylyl)acetonitrile, 4-Cyanomethylbiphenyl, 4-Phenylbenzylcyanide[1][2]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Below is a summary of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra are characteristic.

¹H NMR (Varian A-60) : Data available, typically showing complex aromatic multiplets and a singlet for the methylene protons.[3]

¹³C NMR : Expected to show distinct signals for the nitrile carbon, the methylene carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

FTIR (KBr Wafer) : The spectrum of this compound will prominently feature a sharp absorption band characteristic of the nitrile group (C≡N) and bands corresponding to the aromatic C-H and C=C bonds.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

GC-MS : The mass spectrum typically shows the molecular ion peak (M⁺) at m/z 193, along with other fragmentation peaks.[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is centered around the nitrile functional group and the benzylic protons.

-

Condensation Reactions: It readily undergoes condensation reactions. For instance, it reacts with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide.[2]

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 4-biphenylacetic acid.

-

Reduction: The nitrile group can be reduced to a primary amine, 2-(4-biphenylyl)ethanamine.

-

Alkylation: The acidic nature of the methylene protons allows for alkylation at the carbon adjacent to the nitrile group.

Synthesis of this compound: An Experimental Protocol

Several methods have been reported for the synthesis of this compound. A common approach involves the cyanation of a suitable biphenyl derivative.

Synthesis via Cyanation of 4-(Chloromethyl)biphenyl

This method provides a straightforward route to this compound.

Reaction Scheme:

Sources

4-Biphenylacetonitrile molecular structure and formula

An In-Depth Technical Guide to 4-Biphenylacetonitrile: Molecular Structure, Characterization, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and a molecule of significant interest to researchers in materials science and drug discovery. We will delve into its core molecular characteristics, spectroscopic signature, synthetic pathways, and chemical reactivity, offering field-proven insights for scientific professionals.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 2-(4-phenylphenyl)acetonitrile, is an organic compound featuring a biphenyl backbone functionalized with a cyanomethyl group.[1][2][3] This structure imparts a unique combination of aromatic character and the versatile reactivity of the nitrile functional group.

The biphenyl moiety provides a rigid, planar structure that enhances thermal stability and influences the molecule's electronic properties.[1] The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, capable of undergoing various transformations.

Molecular Structure Diagram

Caption: 2D molecular structure of this compound.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.

| Property | Value | Source(s) |

| CAS Number | 31603-77-7 | [1][2][4] |

| Molecular Formula | C₁₄H₁₁N | [1][2][4] |

| Molecular Weight | 193.24 g/mol | [1][2][4] |

| IUPAC Name | 2-(4-phenylphenyl)acetonitrile | [1][2][3] |

| Appearance | White to grey-pink crystalline powder/solid | [1][4][5] |

| Melting Point | 88-92 °C | [4][5] |

| Boiling Point | 146-150 °C at 0.03 mmHg | [4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][5] |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic methods provides a robust, self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework. The expected chemical shifts are highly predictable based on the electronic environment of the protons and carbons.

-

¹H NMR: The proton spectrum will show distinct signals for the aromatic protons of the two phenyl rings and a characteristic singlet for the methylene (-CH₂) protons adjacent to the nitrile group. The biphenyl protons will appear as a complex multiplet in the aromatic region (typically δ 7.3-7.7 ppm). The methylene protons, being adjacent to both an aromatic ring and a nitrile group, are expected to resonate as a singlet around δ 3.7-4.0 ppm.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the methylene carbon, and the unique nitrile carbon. The nitrile carbon (C≡N) is typically found downfield, around δ 117-120 ppm.[6] The methylene carbon (-CH₂) signal is expected around δ 23-25 ppm, while the numerous aromatic carbons will appear in the δ 127-142 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The most prominent and diagnostic peak for this compound is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretch.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3030-3060 | Aromatic C-H stretch | Medium |

| ~2245-2255 | Nitrile (C≡N) stretch | Strong, Sharp |

| ~1600, 1485, 1450 | Aromatic C=C stretch | Medium-Strong |

Causality Insight: The position of the C≡N stretch is sensitive to its electronic environment. Its appearance in this specific region is a strong confirmation of the nitrile functionality within the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation patterns that act as a fingerprint for the molecule.

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a clear molecular ion peak at an m/z of 193, corresponding to the molecular weight of C₁₄H₁₁N.[2][7]

-

Key Fragmentation: A common fragmentation pathway for such molecules is the loss of a hydrogen cyanide (HCN) molecule, which would result in a significant fragment ion at m/z 165 ([M - HCN]⁺).[2][8]

Experimental Protocol: Acquiring ¹H NMR Data

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). Rationale: TMS provides a sharp, inert reference point for calibrating the chemical shift scale.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

-

Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Integrate the signals to determine proton ratios and analyze the chemical shifts and multiplicities to confirm the structure.

Synthesis and Reactivity

This compound is typically synthesized via nucleophilic substitution, a foundational reaction in organic chemistry. Its structure offers two primary sites for chemical reactions: the nitrile group and the benzylic methylene bridge.

Representative Synthesis Workflow

A common and efficient method for preparing this compound is the cyanation of 4-(chloromethyl)biphenyl. This pathway leverages the good leaving group ability of the chloride ion and the nucleophilicity of the cyanide anion.

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis via Nucleophilic Substitution

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(chloromethyl)biphenyl (1.0 eq) in a polar aprotic solvent like DMSO. Rationale: A polar aprotic solvent effectively solvates the cation (Na⁺) while leaving the cyanide anion nucleophilic.

-

Reagent Addition: Add sodium cyanide (NaCN, 1.1 eq) portion-wise to the stirred solution. Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture and carefully pour it into a beaker of cold water to quench the reaction and precipitate the product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers. Rationale: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Key Chemical Reactions

The versatility of this compound makes it a valuable intermediate.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 4-biphenylacetic acid, a precursor for various pharmaceuticals.[1]

-

Alkylation: The benzylic protons on the methylene bridge are acidic and can be deprotonated with a strong base. The resulting carbanion can be alkylated with various electrophiles, allowing for the construction of more complex molecular scaffolds.[1]

-

Reduction: The nitrile group can be reduced to a primary amine (2-(4-biphenyl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to another class of biologically active compounds.

Applications in Research and Development

This compound and its derivatives are significant in several scientific fields.

-

Pharmaceutical Intermediate: The core structure is a building block for synthesizing various therapeutic agents. Derivatives have been explored for potential analgesic and anti-inflammatory activities.[1]

-

Materials Science: The rigid biphenyl structure is of interest in the development of liquid crystals and other organic electronic materials. Its use in studying adsorption orientation on gold surfaces highlights its relevance in nanotechnology and surface chemistry.[4][5]

-

Organic Synthesis: It serves as a versatile precursor for a wide range of more complex molecules due to the reactivity of its nitrile and benzylic positions.[1]

References

-

This compound | C14H11N | CID 35856 - PubChem - NIH. [Link]

-

This compound (C14H11N) - PubChemLite. [Link]

Sources

- 1. Buy this compound | 31603-77-7 [smolecule.com]

- 2. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | 31603-77-7 [chemicalbook.com]

- 5. This compound CAS#: 31603-77-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C14H11N) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 4-Biphenylacetonitrile in Organic Solvents

Introduction: The Strategic Importance of 4-Biphenylacetonitrile

This compound, also known as 4-(cyanomethyl)biphenyl, is a crystalline solid organic compound featuring a biphenyl backbone with a nitrile functional group.[1][2][3] Its molecular structure is a critical determinant of its physicochemical properties, including its solubility. For researchers, process chemists, and drug development professionals, a comprehensive understanding of this compound's solubility is not merely academic; it is a cornerstone of efficient process development, from synthesis and purification to formulation.

This molecule serves as a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the "sartan" class of angiotensin II receptor blockers (ARBs) used to treat hypertension.[4] The synthesis of drugs like Valsartan and Losartan often involves reaction steps where this compound or its derivatives are reacted in various organic solvents.[5][6][7] Consequently, solubility data dictates the choice of reaction media, influences reaction kinetics, determines crystallization and purification strategies, and ultimately impacts the yield, purity, and economics of the final API.

This guide provides a technical overview of the solubility of this compound, synthesizing theoretical principles with practical experimental methodologies and quantitative data to empower scientists in their research and development endeavors.

Theoretical Framework: Principles Governing Solubility

The dissolution of a crystalline solute like this compound in a solvent is a complex thermodynamic process. The adage "like dissolves like" provides a useful heuristic, but a more rigorous understanding requires considering the specific intermolecular forces at play.

Hansen Solubility Parameters (HSP): A Predictive Tool

To move beyond qualitative descriptions like "polar" and "non-polar," the Hansen Solubility Parameters (HSP) offer a powerful semi-empirical framework.[8][9] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary induced dipoles (van der Waals forces).

-

δP (Polar forces): Stemming from permanent dipole-dipole interactions.

-

δH (Hydrogen bonding forces): Representing the energy of hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values (i.e., a small "distance" between them in Hansen space) are likely to be miscible.[10] This predictive capability allows for the intelligent screening of solvents, saving significant time and resources compared to purely trial-and-error approaches.[10][11]

For this compound, the large, nonpolar biphenyl structure contributes significantly to its dispersion forces (δD), while the nitrile group (-C≡N) imparts a strong dipole moment, contributing to its polar component (δP). Its capacity for hydrogen bonding (δH) is minimal as a hydrogen bond acceptor. Therefore, it is predicted to be most soluble in solvents that have a balanced profile with significant dispersion and polar components.

Quantitative Solubility Data of this compound

While extensive, publicly available quantitative data is limited, the following table summarizes known solubility characteristics. The mole fraction solubility of compounds with similar functional groups, such as p-nitrophenylacetonitrile, has been observed to increase with temperature in most organic solvents, a trend that is expected to hold for this compound.[12] For instance, studies on analogous compounds show that solubility tends to be highest in polar aprotic solvents like acetone and acetonitrile and lower in alcohols and non-polar solvents like cyclohexane.[12][13]

| Solvent | Qualitative Solubility | Rationale / Notes |

| Methanol | Slightly Soluble | The polar hydroxyl group can interact with the nitrile, but the non-polar biphenyl tail limits extensive miscibility.[1] |

| Chloroform | Slightly Soluble | A weakly polar solvent that can effectively solvate the biphenyl structure.[1] |

| Acetonitrile | Soluble | As a polar aprotic solvent, its own nitrile group and polarity make it an excellent solvent for dissolving this compound, following the "like dissolves like" principle.[14][15] |

| Acetone | Soluble | Its high polarity and ability to accept hydrogen bonds make it effective at solvating the polar nitrile group.[14] |

| Ethyl Acetate | Soluble | This ester has a good balance of moderate polarity and size to solvate both the polar and nonpolar regions of the solute.[12] |

| Toluene | Moderately Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the biphenyl rings. |

| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar biphenyl moiety. |

Note: This table is a synthesis of qualitative data and predictions based on chemical principles. For precise process design, experimental determination is essential.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[16][17] This technique ensures that the solution reaches true thermodynamic equilibrium, providing reliable and reproducible data.[18] A miniaturized version of this method can be employed to conserve valuable compounds.[16]

Objective: To accurately determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

This compound (high purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that saturation has been achieved.

-

Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution process reaches thermodynamic equilibrium.[19] The required time should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Sample Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any undissolved micro-particulates that would lead to an overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear dynamic range of your analytical instrument. A precise dilution factor is essential for an accurate final calculation.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated and calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[19][20] A calibration curve must be generated using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction.

-

Practical Implications in Drug Development

An understanding of this compound's solubility profile directly informs critical decisions in the pharmaceutical development pipeline.

Solubility-Driven Process Decisions

Caption: Impact of Solubility Data on Key Drug Development Stages.

-

Reaction Solvent Selection: For synthetic steps involving this compound, a solvent in which it is highly soluble is typically chosen to ensure a homogeneous reaction mixture, leading to more predictable and faster reaction kinetics. Solvents like acetonitrile or DMF are often suitable.[6]

-

Crystallization and Purification: Purification is often achieved through crystallization. This process requires a solvent system where the compound has high solubility at an elevated temperature but low solubility at a reduced temperature. Alternatively, an "anti-solvent" (one in which the compound is poorly soluble) can be added to a solution to induce precipitation, effectively separating the purified compound from soluble impurities.

-

Downstream Processing: During workup and isolation, solubility data guides the selection of solvents for extraction, washing, and filtration, maximizing yield and purity.

Conclusion

The solubility of this compound is a critical physicochemical parameter that profoundly influences its application in scientific research and, most notably, in the synthesis of sartan-based antihypertensive drugs. While qualitative data provides initial guidance, precise, experimentally determined quantitative data is indispensable for robust process design, optimization, and scale-up. The theoretical framework of Hansen Solubility Parameters offers a valuable predictive tool for solvent screening, while the standardized shake-flask method provides a reliable means of generating the high-quality data required for modern pharmaceutical development. This guide serves as a foundational resource for scientists, enabling them to approach solubility challenges with a combination of theoretical insight and practical, validated methodology.

References

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. RSC Publishing. DOI:10.1039/D4TC00324A. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Institutes of Health. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Retrieved from [Link]

-

National Institutes of Health. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]

-

SciSpace. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. Retrieved from [Link]

-

ResearchGate. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Retrieved from [Link]

-

IUPAC Solubility Data Series. (n.d.). Solubility data series. Retrieved from [Link]

- Google Patents. (n.d.). CN102863398A - Synthetic method for sartan drug intermediate and application of....

-

ResearchGate. (n.d.). Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. Retrieved from [Link]

-

Semantic Scholar. (2016). Thermodynamic Models for Determination of the Solubility of N-Acetylglycine in (Methanol+Acetonitrile) Binary Solvent Mixtures. Retrieved from [Link]

-

PubMed Central. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K. Retrieved from [Link]

-

R Discovery. (2023). Antibiotic Drug Solubility and Thermodynamics Profile in Binary (1,4-Dioxane, Acetonitrile, and Water) Solvents at Different Temperatures (T = 298.15–318.15 K). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental determination of solubilities and supersolubilities of 2,2′,4,4′,6,6′-hexanitrostilbene in different organic solvents. Retrieved from [Link]

Sources

- 1. This compound CAS#: 31603-77-7 [m.chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN102863398A - Synthetic method for sartan drug intermediate and application of intermediate - Google Patents [patents.google.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

An In-depth Technical Guide to the Spectral Analysis of 4-Biphenylacetonitrile

This guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS: 31603-77-7), a key intermediate in organic synthesis and pharmaceutical research.[1][2] As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectral signature is paramount for structural verification, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the interpretation of spectral features, grounded in established principles of spectroscopy.

The molecular formula of this compound is C₁₄H₁₁N, and its molecular weight is approximately 193.24 g/mol .[1][3] Its structure, featuring a biphenyl moiety linked to an acetonitrile group via a methylene bridge, gives rise to a distinct and informative set of spectral data.

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules.[4] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and electronic nature of the entire molecular framework. For a molecule like this compound, NMR confirms the presence and arrangement of the two phenyl rings, the methylene linker, and the nitrile group.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined solvent peak.[5] Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) (typically <1% v/v). TMS is chosen as the internal standard because its 12 equivalent protons produce a single, sharp signal at 0.00 ppm, which is chemically inert and does not overlap with most organic signals, providing a reliable reference point.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion, particularly for the complex aromatic region. Standard pulse programs for both ¹H and ¹³C acquisitions are typically sufficient.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The key is to analyze chemical shift (δ), integration, and multiplicity. The aromatic region is particularly diagnostic, reflecting the interconnected biphenyl system.

-

Aromatic Protons (δ ≈ 7.3-7.7 ppm): The nine aromatic protons will appear as a series of complex multiplets in the downfield region.[6] This complexity arises from the coupling between adjacent protons on each ring and potentially weaker, long-range couplings. The protons on the phenyl ring directly attached to the cyanomethyl group will have slightly different chemical shifts from the terminal phenyl ring protons due to their distinct electronic environments.

-

Methylene Protons (-CH₂CN, δ ≈ 3.8 ppm): The two protons of the methylene bridge are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Their chemical shift is downfield from a typical aliphatic CH₂ group due to the deshielding effect of both the adjacent aromatic ring and the electron-withdrawing nitrile group.[7]

Table 1: Summary of Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 - 7.70 | Multiplet (m) | 9H | Ar-H |

| ~ 3.80 | Singlet (s) | 2H | Ar-CH ₂-CN |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with each unique carbon environment producing a distinct signal.

-

Aromatic Carbons (δ ≈ 127-142 ppm): The spectrum will show multiple signals in this range corresponding to the 12 carbons of the biphenyl system. The signals for the quaternary carbons (the carbon attached to the CH₂CN group and the two carbons forming the biphenyl linkage) will typically be less intense than those for the protonated (CH) carbons.

-

Nitrile Carbon (-C≡N, δ ≈ 118 ppm): The nitrile carbon appears in a characteristic region of the spectrum.[7] Its signal is often of lower intensity due to the lack of an attached proton and a longer relaxation time.

-

Methylene Carbon (-CH₂CN, δ ≈ 23 ppm): The methylene carbon signal is found in the aliphatic region of the spectrum.

Table 2: Summary of Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 142 | Quaternary Ar-C |

| ~ 140 | Quaternary Ar-C |

| ~ 132 | Quaternary Ar-C |

| ~ 127 - 130 | Aromatic CH |

| ~ 118 | Nitrile C ≡N |

| ~ 23 | Methylene Ar-C H₂-CN |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) method is highly efficient for analyzing solid samples as it requires minimal preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to capture the ambient atmosphere (CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of solid this compound onto the crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Initiate the sample scan. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Interpretation

The IR spectrum of this compound is dominated by a few key characteristic peaks.

-

Nitrile Stretch (-C≡N): The most diagnostic peak is the sharp and intense absorption corresponding to the C≡N triple bond stretch. For aromatic nitriles, this band typically appears in the range of 2240-2220 cm⁻¹.[8] The conjugation with the aromatic system slightly lowers the frequency compared to saturated nitriles.[8] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Aromatic C-H Stretch: A group of sharp bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H stretching vibrations on the aromatic rings.

-

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the phenyl rings.

Table 3: Summary of Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 2230 | Strong, Sharp | C≡N Stretch |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch |

| ~ 1600, 1490, 1450 | Medium to Strong | Aromatic C=C Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: The sample is typically introduced into the ion source after passing through a gas chromatograph (GC-MS), which ensures its purity.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Mass Spectrum Interpretation

The analysis focuses on the molecular ion peak and the major fragment ions.

-

Molecular Ion Peak ([M]⁺•): For this compound (C₁₄H₁₁N), the molecular ion peak will be observed at m/z = 193.[9][10] This peak confirms the molecular weight of the compound.

-

Key Fragmentations: The fragmentation of biphenyl derivatives can be complex.[11] A common fragmentation pathway for nitriles involves the loss of a hydrogen cyanide (HCN) molecule.

-

[M - HCN]⁺• (m/z 165): Loss of HCN from the molecular ion would result in a significant peak at m/z 165. This is a very common fragmentation for benzyl cyanides.[5]

-

[C₁₂H₉]⁺ (m/z 153): Loss of the •CH₂CN radical would lead to the biphenyl cation.

-

[C₁₂H₈]⁺• (m/z 152): A subsequent loss of a hydrogen atom from the biphenyl cation is also a common fragmentation, leading to a stable, highly conjugated ion.

-

Table 4: Summary of Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 193 | [M]⁺• (Molecular Ion) |

| 165 | [M - HCN]⁺• |

| 153 | [M - •CH₂CN]⁺ |

| 152 | [C₁₂H₈]⁺• (Biphenylene radical cation) |

Visualizations

Molecular Structure and NMR Numbering

Caption: Structure of this compound with IUPAC numbering for NMR assignments.

Spectroscopic Characterization Workflow

Caption: General workflow for the comprehensive spectroscopic characterization of a compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and self-validating spectral fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework of the biphenylacetonitrile structure. The distinct, strong C≡N stretch in the IR spectrum provides unambiguous evidence for the nitrile functional group. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, such as the loss of HCN. This multi-faceted approach is essential for ensuring the identity, purity, and quality of chemical compounds in a research and development setting.

References

-

Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(32), 13203-13212. Retrieved from [Link]

-

Wang, F., Chen, H., & Sun, C. (2013). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 28(10), 2133-2138. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35856, this compound. Retrieved from [Link]

-

Berkeley Learning Hub. (2025). 5 Nitrile IR Spectrum Tips. Retrieved from [Link]

-

Goutev, N., & Yourd, E. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(5). Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

El-Shall, M. S., & Meot-Ner (Mautner), M. (1995). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Journal of the American Society for Mass Spectrometry, 6(11), 1079-1085. Retrieved from [Link]

-

Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1970). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 74(1), 215-219. Retrieved from [Link]

Sources

- 1. Buy this compound | 31603-77-7 [smolecule.com]

- 2. This compound | 31603-77-7 [chemicalbook.com]

- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(31603-77-7) MS [m.chemicalbook.com]

- 11. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Synthesis of 4-Biphenylacetonitrile

Introduction: The Significance of 4-Biphenylacetonitrile in Modern Chemistry

This compound, a key organic intermediate, holds a significant position in the landscape of pharmaceutical and materials science. Its structural motif, featuring a biphenyl group attached to a cyanomethyl moiety, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, it is a crucial building block for the development of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and other therapeutic agents. Its derivatives also find applications in the creation of liquid crystals and other advanced materials. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies to empower researchers and drug development professionals in their synthetic endeavors.

Core Synthesis Strategies: A Mechanistic and Practical Overview

The synthesis of this compound can be broadly categorized into two primary strategies: the direct cyanation of a pre-formed biphenyl halide and the construction of the biphenyl ring system with a pre-existing or readily convertible cyano-precursor. Each approach offers distinct advantages and is suited for different starting materials and scalability requirements.

I. Palladium-Catalyzed Cyanation of 4-Halobiphenyls: A Modern Workhorse

The palladium-catalyzed cyanation of aryl halides has emerged as one of the most robust and versatile methods for the synthesis of aryl nitriles, including this compound.[1] This approach involves the reaction of a 4-halobiphenyl (typically bromo- or chloro-) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

The efficacy of this transformation hinges on a well-understood catalytic cycle.[2] The cycle is initiated by the oxidative addition of the 4-halobiphenyl to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step where the halide is exchanged for a cyanide group from the cyanide source. The final and often rate-determining step is the reductive elimination of this compound, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The choice of cyanide source is a critical parameter, influencing not only the reaction efficiency but also the safety and environmental impact of the synthesis.

-

Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source, potassium ferrocyanide has gained significant traction as a safer alternative to simple alkali metal cyanides.[3] Its use often requires aqueous or biphasic solvent systems to facilitate the transfer of the cyanide ion to the catalytic cycle.[4]

-

Zinc Cyanide (Zn(CN)₂): While still toxic, zinc cyanide is less hazardous than sodium or potassium cyanide and is widely used in palladium-catalyzed cyanations.[3] It often provides good to excellent yields and is compatible with a broad range of functional groups.

-

Cuprous Thiocyanate (CuSCN): As a safer cyanide source, cuprous thiocyanate offers a viable alternative, providing aromatic nitriles in moderate to good yields.[5]

The selection of the palladium catalyst and ligand is also crucial for achieving high yields and turnover numbers. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C), while phosphine-based ligands are frequently employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Caption: Generalized workflow for palladium-catalyzed cyanation.

This protocol provides a representative procedure for the synthesis of this compound using the non-toxic cyanide source, potassium ferrocyanide.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobiphenyl (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 mol%), and a suitable ligand (e.g., a phosphine-based ligand, 0.2 mol%).

-

Solvent Addition: Add a degassed mixture of a polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAC) and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

II. Rosenmund-von Braun Reaction: A Classic Approach

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles, involving the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[6][7] While effective, this method often requires harsh reaction conditions and the use of a large excess of toxic copper cyanide, which can complicate product purification.[6]

The mechanism is believed to involve the oxidative addition of the aryl halide to copper(I) cyanide, forming a transient Cu(III) species.[6] This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide.

Caption: Simplified mechanism of the Rosenmund-von Braun reaction.

Recent modifications of this reaction have focused on using catalytic amounts of copper salts in the presence of ligands and less toxic cyanide sources, making the process more practical and environmentally benign.[8]

III. Suzuki-Miyaura Coupling: Building the Biphenyl Core First

An alternative and highly convergent strategy involves the formation of the biphenyl skeleton first, followed by the introduction or modification of the cyanomethyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the coupling of an aryl halide with an arylboronic acid.[9]

For the synthesis of this compound, this can be achieved by coupling 4-bromobenzonitrile with phenylboronic acid.[10]

-

Reaction Setup: In a flame-dried round-bottom flask, combine 4-bromobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[11]

-

Catalyst and Solvent: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[11]

-

Inert Atmosphere: Seal the flask and purge with an inert gas.

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[11]

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.[11]

IV. Alternative Synthetic Pathways

While palladium-catalyzed cyanation and Suzuki coupling are the most prevalent methods, other routes starting from readily available biphenyl derivatives are also valuable.

4-Biphenylcarboxaldehyde can be converted to this compound through a two-step process involving the formation of a tosylhydrazone, followed by reaction with a cyanide source.

4-Biphenylmethanol can be first converted to the corresponding 4-(chloromethyl)biphenyl, which can then undergo a nucleophilic substitution reaction with a cyanide salt to yield this compound.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, cost considerations, and tolerance for toxic reagents.

| Pathway | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Palladium-Catalyzed Cyanation | 4-Halobiphenyl | Pd catalyst, Ligand, Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | 80-98% | High yields, broad functional group tolerance, milder conditions.[7] | Catalyst cost, potential for catalyst poisoning.[3] |

| Rosenmund-von Braun Reaction | 4-Halobiphenyl | CuCN (stoichiometric) | 60-80% | Well-established, simple procedure.[6][7] | Harsh conditions, use of stoichiometric toxic copper cyanide, difficult work-up.[6] |

| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile, Phenylboronic acid | Pd catalyst, Base | 85-97% | Convergent, builds complexity quickly, high yields.[10] | Availability and cost of boronic acids. |

| From 4-Biphenylcarboxaldehyde | 4-Biphenylcarboxaldehyde | Tosylhydrazine, Cyanide source | Moderate to Good | Utilizes a common starting material. | Multi-step process. |

| From 4-Biphenylmethanol | 4-Biphenylmethanol | Thionyl chloride, Cyanide source | Moderate to Good | Starts from a readily available alcohol. | Multi-step process, involves a lachrymatory intermediate. |

Conclusion: A Versatile Intermediate with Diverse Synthetic Access

This compound remains a cornerstone intermediate in the synthesis of valuable molecules. The evolution of synthetic methodologies, particularly the advent of palladium-catalyzed cross-coupling reactions, has provided chemists with a powerful and versatile toolkit to access this compound with high efficiency and functional group tolerance. The use of non-toxic cyanide sources like potassium ferrocyanide further enhances the practicality and environmental friendliness of these modern approaches. While classical methods like the Rosenmund-von Braun reaction still hold their place, the strategic selection of a synthetic pathway based on the principles of convergence, efficiency, and safety will continue to be a key determinant of success in the research and development of novel pharmaceuticals and materials. This guide serves as a foundational resource, empowering scientists to make informed decisions and navigate the synthesis of this compound with confidence and expertise.

References

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 2. synarchive.com [synarchive.com]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Palladium-catalyzed cyanation of aryl halides with CuSCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of 4-Biphenylacetonitrile Derivatives: From Core Structure to Therapeutic Potential

Abstract

The 4-biphenylacetonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a foundational blueprint for a diverse range of biologically active molecules. Its derivatives have demonstrated significant therapeutic potential, spanning anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these compounds. We will dissect the causal relationships behind experimental designs, present validated protocols for key assays, and visualize complex biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound core for the discovery of novel therapeutics.

The this compound Core: A Versatile Chemical Scaffold

This compound, also known as diphenylacetonitrile, is an organic compound featuring a nitrile group attached to a biphenyl structure (C₁₄H₁₁N).[1][2][3] This white crystalline solid is sparingly soluble in water but shows good solubility in common organic solvents like ethanol and ether.[1] Its chemical architecture, particularly the biphenyl moiety, provides enhanced stability and reactivity, making it a valuable precursor and intermediate in the synthesis of various pharmaceuticals, including analgesics and anesthetics.[1][4][5] The reactivity of the nitrile group allows for a variety of chemical transformations, such as hydrolysis to form diphenylacetic acid and alkylation to generate more complex derivatives, positioning it as a cornerstone for combinatorial library synthesis in drug discovery.[1]

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the biphenyl structure have shown considerable promise as anticancer agents. Their mechanism of action often involves inducing cell cycle arrest and apoptosis, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells.[1][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Hydroxylated biphenyl compounds, which are structurally related to curcumin, have been identified as potent antitumor agents, particularly against malignant melanoma.[6][7] Studies have demonstrated that these derivatives can halt the cell cycle at the G2/M transition phase and trigger programmed cell death (apoptosis).[6][7] This apoptotic induction is confirmed through the activation of caspases and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[6][7] The efficacy of these compounds is often long-lasting and irreversible, making them strong candidates for lead compounds in anticancer drug development.[7]

Quantitative Data: Antiproliferative Efficacy

The potency of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell proliferation.

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| Hydroxylated Biphenyl Cmpd. 11 | Melanoma | 1.7 ± 0.5 | [7] |

| Hydroxylated Biphenyl Cmpd. 12 | Melanoma | 2.0 ± 0.7 | [7] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Lower than Erlotinib | [8] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | Less potent than Erlotinib | [8] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | Less potent than Erlotinib | [8] |

Experimental Protocol: Annexin V Assay for Apoptosis Detection

This protocol outlines a standard flow cytometry-based method to quantify apoptosis induced by a this compound derivative.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., melanoma cell lines) in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Visualization: Apoptosis Induction Pathway

Caption: Intrinsic apoptosis pathway activated by this compound derivatives.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key driver of numerous diseases. Biphenyl derivatives have emerged as potent anti-inflammatory agents by targeting key signaling pathways that mediate the inflammatory response.[9][10]